Cas no 86-98-6 (4,7-Dichloroquinoline)

4,7-Dichloroquinoline is een organische verbinding met de molecuulformule C9H5Cl2N. Het behoort tot de chinoline-derivaten en wordt veel gebruikt als tussenproduct in de synthese van farmaceutische stoffen en agrochemicaliën. De aanwezigheid van chlooratomen op posities 4 en 7 verhoogt de reactiviteit, wat het geschikt maakt voor verdere functionalisering. Deze verbinding vertoont goede stabiliteit en oplosbaarheid in veel organische oplosmiddelen, wat het syntheseproces vergemakkelijkt. Vanwege zijn specifieke structuur wordt het vaak toegepast in de ontwikkeling van antimalariamiddelen en andere bioactieve verbindingen. De zuiverheid en consistentie van het product dragen bij aan betrouwbare onderzoeksresultaten.
4,7-Dichloroquinoline structure
4,7-Dichloroquinoline structure
Productnaam:4,7-Dichloroquinoline
CAS-nummer:86-98-6
MF:C9H5Cl2N
MW:198.048700094223
MDL:MFCD00006774
CID:34400
PubChem ID:6866

4,7-Dichloroquinoline Chemische en fysische eigenschappen

Naam en identificatie

    • 4,7-Dichloroquinoline
    • 4,7-Dichloroquinone
    • 4,7-DICHLOLROQUINOLINE
    • 4,7-Dichlor-chinolin
    • 4,7-DICHLORCHINOLIN
    • 4,7-DICHLOROQUINOLI
    • 4,7-dichloro-quinolin
    • 4,7-DICHLOROQUINOLINE FOR SYNTHESIS
    • 4,7-Dichloroquinoline,tech.
    • 4,7-dichloroquinolne
    • 4.7-dichloroquinoline
    • 7-Dichloroquinoline
    • Chloroquine Related Compound A (25 mg) (4,7-dichloroquinoline)
    • TL 1473
    • 5-20-07-00316 (Beilstein Handbook Reference)
    • AI3-50374
    • 4, 7-Dichloroquinoline
    • AC-10930
    • F0001-2149
    • UNII-Z61O2HEQ2J
    • D77863
    • BRN 0125359
    • C9-H5-Cl2-N
    • BP-12433
    • C9H5Cl2N
    • CS-O-01361
    • 86-98-6
    • D1100
    • SY001735
    • NSC-593
    • HYDROXYCHLOROQUINE SULFATE IMPURITY G [EP IMPURITY]
    • EINECS 201-714-7
    • FT-0617285
    • Amodiaquine Impurity 1
    • 4,7-dichlorquinolin
    • 4,7 Dichloroquinoline
    • SCHEMBL317202
    • Z61O2HEQ2J
    • 4,7-bis(chloranyl)quinoline
    • NCGC00357128-01
    • 4,7-Dichloroquinoline, >=99%
    • 4,7-dichloroquinolinium
    • 4,7-Dichloroquinoline, 97%
    • BCP32636
    • 1138471-54-1
    • BIDD:GT0207
    • MFCD00006774
    • CAS-86-98-6
    • Quinoline,7-dichloro-
    • STR01070
    • CHEMBL319828
    • 4,7- Dichloroquinoline
    • 4,7-Dichloroquinoline; Quinoline, 4,7-dichloro-; NSC 593; Chloroquine Related Compound A; Hydroxychloroquine Sulfate Impurity G; Hydroxychloroquine Impurity G
    • DTXCID7031163
    • NSC 593
    • DTXSID0052590
    • Z104477684
    • 4,7-Dichloro-quinoline
    • QUINOLINE, 4,7-DICHLORO-
    • SB67463
    • AKOS000119603
    • EN300-20302
    • A841902
    • Tox21_303863
    • HY-59243
    • BCP32292
    • FT-0617286
    • AC-31966
    • CS-W020014
    • LS-141805
    • WLN: T66 BNJ EG IG
    • Q27295050
    • 4,7Dichloroquinoline
    • DICHLOROQUINOLINE, 4,7-
    • NSC593
    • PS-8247
    • Q-200422
    • AM81211
    • 4,7-Dichloroquinoline (ACI)
    • NS00004530
    • 47-dichloro-Quinoline
    • DB-011261
    • Quinoline, 4,7dichloro
    • HYDROXYCHLOROQUINE SULFATE IMPURITY G (EP IMPURITY)
    • MDL: MFCD00006774
    • Inchi: 1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
    • InChI-sleutel: HXEWMTXDBOQQKO-UHFFFAOYSA-N
    • LACHT: ClC1C=C2C(C(=CC=N2)Cl)=CC=1
    • BRN: 125359

Berekende eigenschappen

  • Exacte massa: 196.98000
  • Monoisotopische massa: 196.979905
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0
  • Complexiteit: 163
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: nothing
  • Oppervlakte lading: 0
  • Topologisch pooloppervlak: 12.9
  • Aantal tautomers: nothing

Experimentele eigenschappen

  • Kleur/vorm: Acicular crystals
  • Dichtheid: 1.4178 (rough estimate)
  • Smeltpunt: 81-83 °C (lit.)
  • Kookpunt: 148°C/10mmHg(lit.)
  • Vlampunt: 164 ºC
  • Brekindex: 1.6300 (estimate)
  • Oplosbaarheid: chloroform: soluble50mg/mL, clear, colorless to greenish-yellow
  • Waterverdelingscoëfficiënt: Insoluble
  • PSA: 12.89000
  • LogboekP: 3.54160
  • Oplosbaarheid: Insoluble in water

4,7-Dichloroquinoline Beveiligingsinformatie

4,7-Dichloroquinoline Douanegegevens

  • HS-CODE:2933499013
  • Douanegegevens:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,7-Dichloroquinoline Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-20302-5.0g
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86-98-6 96%
5g
$29.0 2023-04-20
Enamine
EN300-20302-25.0g
4,7-dichloroquinoline
86-98-6 96%
25g
$38.0 2023-04-20
eNovation Chemicals LLC
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$110 2024-05-24
TRC
D436060-1g
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1g
$ 63.00 2023-09-07
TRC
D436060-25 g
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$ 120.00 2022-01-09
eNovation Chemicals LLC
Y1196688-500g
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$105 2024-07-21
Life Chemicals
F0001-2149-1g
"4,7-Dichloroquinoline"
86-98-6 95%+
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$21.0 2023-11-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065363-500g
4,7-Dichloroquinoline
86-98-6 98%
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¥1072.00 2024-07-28
Fluorochem
078074-1kg
4,7-Dichloroquinoline
86-98-6 95%
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£357.00 2022-03-01
eNovation Chemicals LLC
D961630-1kg
4,7-Dichloroquinoline
86-98-6 97%
1kg
$400 2024-06-05

4,7-Dichloroquinoline Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Phenylsilane Catalysts: 3-Methyl-1-phenyl-2-phospholene 1-oxide Solvents: Acetonitrile ;  16 h
Referentie
Metal-Free Deoxygenation of Amine N-Oxides: Synthetic and Mechanistic Studies
Lecroq, William; et al, ChemPhysChem, 2021, 22(12), 1237-1242

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Perchloric acid ,  Chlorine Solvents: Acetic acid ,  Water
Referentie
Further studies of mechanisms of chlorinolysis of sulfur-carbon bonds. The mechanism of abnormal chlorinolysis and desulfonylation of sulfonyl chlorides. III
Kwart, H.; et al, Journal of Organic Chemistry, 1965, (4), 1188-95

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, reflux
1.2 Reagents: Water
2.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ;  1 h, reflux
Referentie
A novel synthesis of substituted quinolines using ring-closing metathesis (RCM): its application to the synthesis of key intermediates for anti-malarial agents
Theeraladanon, Chumpol; et al, Tetrahedron, 2004, 60(13), 3017-3035

Productiemethode 4

Reactievoorwaarden
1.1 95 °C
2.1 Solvents: Nitrobenzene ;  90 °C
3.1 Reagents: Phosphorus oxychloride ;  rt
Referentie
Syntheses and anti-cholinesterase activity of 4-N-phenylaminoquinoline derivatives
Liu, Yuming; et al, Gaodeng Xuexiao Huaxue Xuebao, 2017, 38(3), 392-397

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Acetonitrile ;  5 min, rt
Referentie
Highly Chemoselective Deoxygenation Of N-Heterocyclic N-Oxides Using Hantzsch Esters As Mild Reducing Agents
An, Ju Hyeon; et al, Journal of Organic Chemistry, 2021, 86(3), 2876-2894

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Chlorine Solvents: Acetic acid ,  Water
Referentie
Further observations on the mechanism of chlorinolysis of sulfur-carbon bonds; the chlorinolysis of 4-benzylthio-7-chloroquinoline
Kwart, Harold; et al, Journal of the American Chemical Society, 1958, 80, 884-7

Productiemethode 7

Reactievoorwaarden
1.1 -
2.1 Reagents: Phosphorus oxychloride
Referentie
Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines
Lin, Ai Jeng; et al, Journal of Medicinal Chemistry, 1978, 21(3), 268-72

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Hexane Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  15 min, rt
2.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
Referentie
Synthesis, antituberculosis studies and biological evaluation of new quinoline derivatives carrying 1,2,4-oxadiazole moiety
Shruthi, T. G.; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(1), 97-102

Productiemethode 9

Reactievoorwaarden
1.1 Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene]
Referentie
Some problems in the synthesis of an antimalarial intermediate
Marina, Mary, Transactions of the Illinois State Academy of Science, 1956, 49, 73-6

Productiemethode 10

Reactievoorwaarden
1.1 4 h, 240 °C; 240 °C → rt
1.2 Solvents: Hexane ;  15 min, rt
2.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Referentie
Design, synthesis and study of antibacterial and antitubercular activity of quinoline hydrazone hybrids
Shruthi, T. G.; et al, Heterocyclic Communications, 2020, 26(1), 137-147

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride
Referentie
4,7-Dichloroquinoline
Price, Charles C.; et al, Organic Syntheses, 1948, 28, 38-41

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Dimethylformamide ,  Phosphorus oxychloride Solvents: 1,2-Dichloroethane
Referentie
Process for producing 4-chloroquinoline derivatives
, Hungary, , ,

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: Eosin Solvents: Acetonitrile ;  1 h, rt
Referentie
Highly chemoselective deoxygenation of N-heterocyclic N-oxides under transition metal-free conditions
Kim, Se Hyun; et al, Organic & Biomolecular Chemistry, 2021, 19(16), 3735-3742

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Iron oxide (nanoparticles, nitrogen-doped graphene-encapsulated) ,  Graphene (nitrogen-doped, iron oxide nanoparticle-containing) Solvents: Heptane ;  10 bar → 50 bar, rt; rt → 100 °C; 12 h, 15 bar, 100 °C; 100 °C → rt
1.2 Reagents: Dodecane Solvents: Ethyl acetate ;  rt
Referentie
Synthesis and Characterization of Iron-Nitrogen-Doped Graphene/Core-Shell Catalysts: Efficient Oxidative Dehydrogenation of N-Heterocycles
Cui, Xinjiang; et al, Journal of the American Chemical Society, 2015, 137(33), 10652-10658

Productiemethode 15

Reactievoorwaarden
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  1 h, 50 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, reflux
2.2 Reagents: Water
3.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ;  1 h, reflux
Referentie
A novel synthesis of substituted quinolines using ring-closing metathesis (RCM): its application to the synthesis of key intermediates for anti-malarial agents
Theeraladanon, Chumpol; et al, Tetrahedron, 2004, 60(13), 3017-3035

Productiemethode 16

Reactievoorwaarden
1.1 4 h, 110 °C; 110 °C → rt
1.2 Solvents: Hexane ;  15 min, rt
2.1 4 h, 240 °C; 240 °C → rt
2.2 Solvents: Hexane ;  15 min, rt
3.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Referentie
Design, synthesis and study of antibacterial and antitubercular activity of quinoline hydrazone hybrids
Shruthi, T. G.; et al, Heterocyclic Communications, 2020, 26(1), 137-147

Productiemethode 17

Reactievoorwaarden
1.1 Solvents: Nitrobenzene ;  90 °C
2.1 Reagents: Phosphorus oxychloride ;  rt
Referentie
Syntheses and anti-cholinesterase activity of 4-N-phenylaminoquinoline derivatives
Liu, Yuming; et al, Gaodeng Xuexiao Huaxue Xuebao, 2017, 38(3), 392-397

Productiemethode 18

Reactievoorwaarden
1.1 Solvents: Diphenyl ether ;  reflux
2.1 Reagents: Phosphorus oxychloride ;  2 h, heated
2.2 Reagents: Water ;  cooled
2.3 Reagents: Ammonium hydroxide ;  basified
Referentie
Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents
Su, Tong; et al, European Journal of Medicinal Chemistry, 2019, 178, 154-167

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ;  1 h, reflux
Referentie
A novel synthesis of substituted quinolines using ring-closing metathesis (RCM): its application to the synthesis of key intermediates for anti-malarial agents
Theeraladanon, Chumpol; et al, Tetrahedron, 2004, 60(13), 3017-3035

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ;  2 h, heated
1.2 Reagents: Water ;  cooled
1.3 Reagents: Ammonium hydroxide ;  basified
Referentie
Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents
Su, Tong; et al, European Journal of Medicinal Chemistry, 2019, 178, 154-167

Productiemethode 21

Reactievoorwaarden
1.1 heated
1.2 Reagents: Phosphorus oxychloride
Referentie
2-(Quinolin-4-ylthio)-1,3,4-oxadiazole derivatives: Design, synthesis, antibacterial and antifungal studies
Modh, Rahul P.; et al, Indian Journal of Chemistry, 2013, (10), 1318-1324

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  reflux
2.1 Solvents: Diphenyl ether ;  reflux
3.1 Reagents: Phosphorus oxychloride ;  2 h, heated
3.2 Reagents: Water ;  cooled
3.3 Reagents: Ammonium hydroxide ;  basified
Referentie
Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents
Su, Tong; et al, European Journal of Medicinal Chemistry, 2019, 178, 154-167

4,7-Dichloroquinoline Raw materials

4,7-Dichloroquinoline Preparation Products

4,7-Dichloroquinoline Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:86-98-6)4,7-Dichloroquinoline
Ordernummer:A841902
Voorraadstatus:in Stock
Hoeveelheid:1kg
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 06:54
Prijs ($):192.0

4,7-Dichloroquinoline Gerelateerde literatuur

Aanbevolen leveranciers
BIOOKE MICROELECTRONICS CO.,LTD
(CAS:86-98-6)4,7-Dichloroquinoline
578095
Zuiverheid:99%
Hoeveelheid:kg
Prijs ($):Onderzoek
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-98-6)4,7-Dichloroquinoline
sfd14826
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek